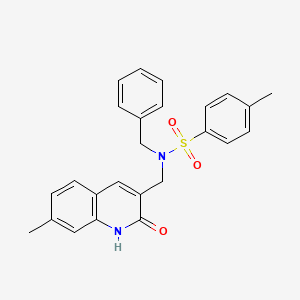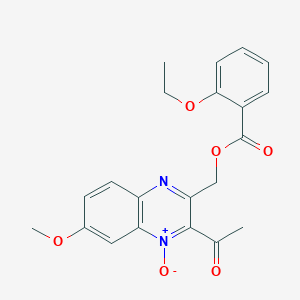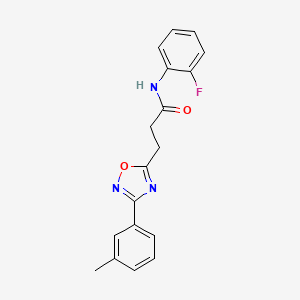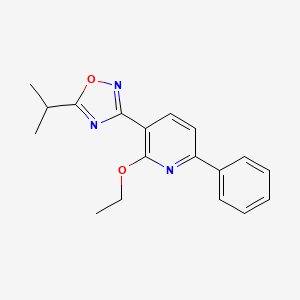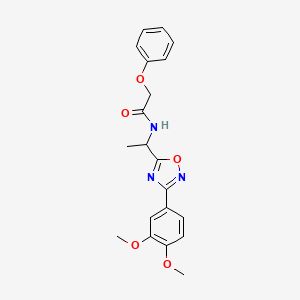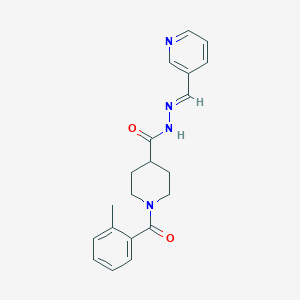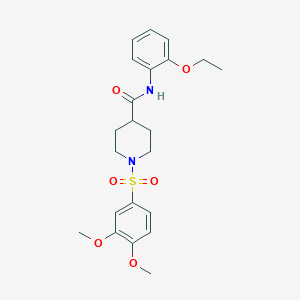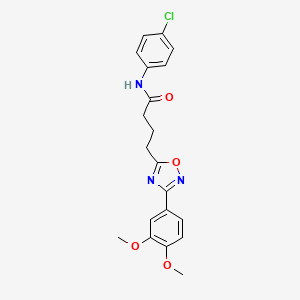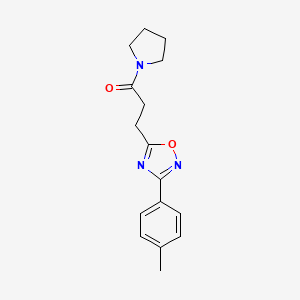
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as CM-157 and belongs to the class of compounds known as oxadiazoles.
作用機序
The exact mechanism of action of CM-157 is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of neurotrophic factors, oxidative stress, and inflammation. CM-157 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and cognitive function. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have demonstrated that CM-157 has various biochemical and physiological effects. It has been shown to increase the levels of BDNF, reduce oxidative stress and inflammation, and modulate the levels of various neurotransmitters in the brain. CM-157 has also been found to improve cognitive function, memory, and learning in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of CM-157 for lab experiments is its potential therapeutic effects in various neuropsychiatric disorders. It has been extensively studied in animal models and has shown promising results. However, one of the limitations of CM-157 is its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on CM-157. One area of interest is its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that CM-157 has neuroprotective properties and may have the potential to slow down the progression of these diseases. Another area of interest is its potential in the treatment of drug addiction and withdrawal symptoms. Studies have demonstrated that CM-157 may modulate the levels of dopamine and other neurotransmitters in the brain, which may be beneficial in the treatment of addiction. Finally, more research is needed to fully understand the long-term effects and potential side effects of CM-157.
合成法
The synthesis of CM-157 involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This compound is then converted into the desired product, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide, through a series of chemical reactions involving different reagents and solvents.
科学的研究の応用
CM-157 has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing properties. Studies have also demonstrated its potential in the treatment of depression, anxiety, and other neuropsychiatric disorders. CM-157 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, in the brain, which may contribute to its therapeutic effects.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)3-2-4-14-18-15(19-22-14)11-5-7-12(16)8-6-11/h5-8H,2-4,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNDDDPKMDUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



